2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is an organic compound characterized by the molecular formula and a molecular weight of 217.06 g/mol. This compound features a bromine atom attached to the second carbon of an ethanone moiety, which is also connected to a 1,3-dimethyl-1H-pyrazol-5-yl group. It is primarily utilized in research and development within the fields of organic chemistry and medicinal chemistry, serving as a building block in various synthetic pathways for producing biologically active compounds.
The compound is cataloged under the CAS number 1015936-63-6 and can be sourced through chemical suppliers specializing in research-grade materials. Its synthesis and applications are documented in various scientific literature and patent filings, highlighting its importance in organic synthesis and pharmaceutical development.
2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is classified as a brominated derivative of ethanone and belongs to the broader category of pyrazole derivatives. Its unique structure contributes to its reactivity and utility in chemical reactions, particularly in the context of nucleophilic substitution and other transformations typical of halogenated compounds.
The synthesis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone can be achieved through several methods, primarily involving bromination reactions. The most common approach includes:
The reaction conditions are critical for achieving high yields and purity. Factors such as temperature, solvent choice, and the concentration of bromine source must be optimized. In industrial settings, continuous flow reactors may be employed to enhance efficiency and safety during production.
Key structural data includes:
2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is involved in several significant chemical reactions:
These reactions are fundamental for synthesizing more complex molecules in organic chemistry. For example, nucleophilic substitution reactions can lead to the formation of new amine derivatives that may possess biological activity.
The mechanism of action for 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves its reactivity due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group when attacked by a nucleophile. This process can be summarized as follows:
Key physical properties include:
Chemical properties include:
Relevant data on these properties can assist researchers in predicting behavior during synthesis and application processes.
2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone has several scientific applications:
Regioselective N-alkylation of 3,5-dimethylpyrazole forms the foundational step for accessing the 1,3-dimethylpyrazol-5-yl scaffold essential for subsequent bromination. This process exploits the superior nucleophilicity of the pyrazole nitrogen at the 1-position due to steric and electronic effects imparted by the adjacent methyl groups. As demonstrated in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanones, treatment of 3,5-dimethylpyrazole with 2-bromo-1-arylethanones in acetone under reflux conditions with potassium carbonate as a base achieves N-alkylation within 4–6 hours with yields typically exceeding 80% [6]. The regioselectivity is unequivocally confirmed by NMR spectroscopy, showing characteristic upfield shifts for the pyrazole C5 proton (δ 5.8–6.0 ppm) and distinct methyl group signals [1] [5].
Table 1: Comparative Regioselective Alkylation Methods for Pyrazole Intermediates
Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
K₂CO₃/Acetone | Reflux | 4-6 | 80-92 | [6] |
Na₂CO₃/Solvent-free | 80-90 | 1-2 | 88-95 | [6] |
NaOH/Ethanol | 60 | 3 | 75-82 | [1] |
Bromination of the pre-formed 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS 87375-38-0) constitutes the pivotal step for generating the target α-halo ketone. This reaction employs molecular bromine (Br₂) in glacial acetic acid at 0–5°C, with rigorous temperature control to suppress di-bromination and hydrolysis byproducts. Alternative halogen sources like N-bromosuccinimide (NBS) in dichloromethane offer improved selectivity, particularly for acid-sensitive substrates, though at higher reagent costs [3] [8]. The bromo ketone product exhibits diagnostic spectroscopic signatures: IR carbonyl stretches at 1680–1700 cm⁻¹ (shifted from 1710 cm⁻¹ in precursor ketones) and distinct ¹H NMR resonances for the methylene group at δ 4.2–4.4 ppm [1] [3].
Solvent-free methodologies provide significant environmental and economic advantages in synthesizing pyrazole precursors essential for bromination. Sodium carbonate-mediated N-alkylation under solvent-free conditions at 80–90°C achieves near-quantitative yields (88–95%) within 1–2 hours, eliminating volatile organic solvent waste and reducing purification complexity [6]. This approach enhances atom economy by circumventing solvent molecules in the reaction matrix and facilitates direct isolation through crystallization. Microwave irradiation further intensifies this strategy, reducing reaction times to 10–15 minutes while maintaining yields >90%, as demonstrated in the synthesis of N-phenacylpyrazole analogs [4] [6].
The bromination step has been adapted to green solvent alternatives such as ethyl acetate and cyclopentyl methyl ether (CPME), which offer reduced toxicity and improved recyclability compared to halogenated solvents. While reaction rates may decrease slightly, yields remain comparable (75–85%) to conventional methods, with the added benefit of easier product recovery via aqueous extraction [1]. Recent advances employ mechanochemical bromination using NBS and silica gel in a ball mill, achieving complete conversion within 30 minutes without solvent involvement. This technique minimizes hazardous vapor generation and is particularly suited for moisture-sensitive pyrazole systems [4].
Transition metal catalysis enables precise C–H functionalization of the pyrazole nucleus, streamlining access to brominated precursors. Silver carbonate (Ag₂CO₃) catalyzes [3+2] cycloadditions between N-isocyanoiminotriphenylphosphorane and terminal alkynes, generating 3,5-disubstituted pyrazoles under mild conditions with excellent functional group tolerance [4]. This method provides a regiocontrolled route to 1,3-dimethylpyrazole scaffolds without requiring pre-functionalized intermediates. Copper catalysis (CuI/1,10-phenanthroline) facilitates the coupling of pyrazoles with α-bromoketones, achieving yields >85% at 60°C in DMF, though subsequent purification may complicate scale-up [2] [7].
Table 2: Catalytic Systems for Pyrazole Intermediate Synthesis
Catalyst System | Reaction Type | Temp (°C) | Yield (%) | Limitations |
---|---|---|---|---|
Ag₂CO₃ | [3+2] Cycloaddition | 25 | 78-92 | High silver loadings (5 mol%) |
CuI/Phenanthroline | N-Alkylation | 60 | 85-90 | Requires anhydrous DMF |
Ru₃(CO)₁₂/NHC | Dehydrogenative coupling | 120 | 80-88 | Sensitivity to oxygen |
For late-stage bromination, Lewis acid catalysts like indium(III) chloride (InCl₃) enhance electrophilic aromatic substitution on pyrazole rings, particularly for electron-rich systems. This approach achieves regioselective monobromination at the 4-position of pyrazoles, which can be further elaborated to the target α-bromo ketones [2]. Heterogeneous catalysts, such as zeolite-supported bromine complexes, enable recyclable bromination of ketone precursors with consistent activity over 3–5 cycles, though initial catalyst preparation adds complexity [4].
Successful kilogram-scale production of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone requires meticulous optimization of bromination kinetics and impurity profiling. Kinetic studies reveal an optimal stoichiometric ratio of 1.05–1.10 equivalents of bromine per equivalent of ketone precursor to minimize polybrominated byproducts. Temperature control proves critical, with bromination at 0–5°C suppressing hydrolysis to the corresponding carboxylic acid, while exceeding 10°C promotes di-ketal formation [2] [8].
Continuous flow chemistry significantly enhances process safety and consistency for industrial-scale production. A demonstrated flow system combines the ketone precursor and bromine in a T-mixer, with reaction residence times of 2–5 minutes in a PTFE coil reactor maintained at 5°C. This setup achieves >95% conversion with 10–15°C lower exotherms compared to batch reactors, mitigating thermal degradation risks [2]. Post-reaction quenching employs aqueous sodium thiosulfate to reduce excess bromine, followed by liquid-liquid extraction in dichloromethane or toluene. Crystallization from n-heptane/toluene mixtures (3:1 v/v) delivers the product in >99% purity with residual solvent levels below ICH guidelines [1] [6].
Table 3: Scale-Up Parameters for Bromination Reaction
Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Optimized Industrial Approach |
---|---|---|---|
Bromine Equivalents | 1.2 | 1.15 | 1.05 |
Temperature Control | Ice bath | Jacketed reactor | Continuous flow (5°C) |
Reaction Time | 45 min | 60 min | 5 min residence |
Workup | Manual extraction | Centrifugal extractor | In-line separation |
Isolated Yield | 82% | 85% | 91% |
Solvent-free alkylation methodologies translate effectively to larger scales due to reduced thermal mass and elimination of solvent recovery units. Pilot-scale trials (10 kg batches) using sodium carbonate in a high-shear mixer achieve 95% conversion within 90 minutes, with the exotherm controlled through jacket cooling. This approach reduces energy consumption by 40% compared to reflux methods and decreases wastewater generation by >70% [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: